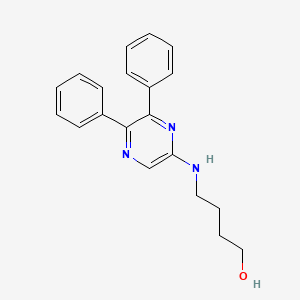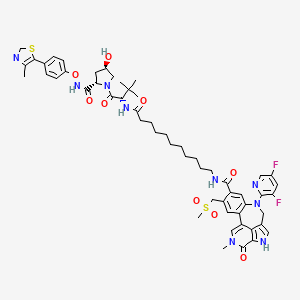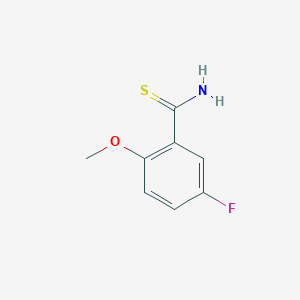
4-((5,6-Diphenylpyrazin-2-yl)amino)butan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((5,6-Diphenylpyrazin-2-yl)amino)butan-1-ol is a chemical compound with the molecular formula C20H21N3O and a molecular weight of 319.4 g/mol . This compound is known for its unique structure, which includes a pyrazine ring substituted with diphenyl groups and an amino butanol side chain. It is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
The synthesis of 4-((5,6-Diphenylpyrazin-2-yl)amino)butan-1-ol involves several steps. One common method includes the reaction of 5,6-diphenylpyrazine with an appropriate amine, followed by the addition of butanol. The reaction conditions typically involve the use of solvents such as n-butanol and may require purification steps like filtration or recrystallization from hexane . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Chemischer Reaktionen
4-((5,6-Diphenylpyrazin-2-yl)amino)butan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or halides. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-((5,6-Diphenylpyrazin-2-yl)amino)butan-1-ol has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-((5,6-Diphenylpyrazin-2-yl)amino)butan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways . The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
4-((5,6-Diphenylpyrazin-2-yl)amino)butan-1-ol can be compared with other similar compounds, such as:
Selexipag: A prostacyclin receptor agonist used in the treatment of pulmonary arterial hypertension.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the butanol side chain, which may confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
2514706-51-3 |
|---|---|
Molekularformel |
C20H21N3O |
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
4-[(5,6-diphenylpyrazin-2-yl)amino]butan-1-ol |
InChI |
InChI=1S/C20H21N3O/c24-14-8-7-13-21-18-15-22-19(16-9-3-1-4-10-16)20(23-18)17-11-5-2-6-12-17/h1-6,9-12,15,24H,7-8,13-14H2,(H,21,23) |
InChI-Schlüssel |
YJFKBUSLKYKDNG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC=C(N=C2C3=CC=CC=C3)NCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13423710.png)



![3-[[di(propan-2-yl)amino]-[3-[2-[(1E,3E,5Z)-5-[1-[3-[(4-methoxyphenyl)-diphenylmethoxy]propyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]propoxy]phosphanyl]oxypropanenitrile](/img/structure/B13423722.png)



![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B13423754.png)

![6-fluoro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-7-amine](/img/structure/B13423761.png)



